Ethyl 4-amino-2-chlorobut-2-enoate
CAS No.: 918871-74-6
VCID: VC18996628
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.60 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 4-amino-2-chlorobut-2-enoate is a chemical compound with the CAS number 918871-74-6. It is characterized by its molecular formula C₆H₁₀ClNO₂ and a molecular weight of approximately 163.60 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and properties. Synthesis and ApplicationsWhile specific synthesis methods for ethyl 4-amino-2-chlorobut-2-enoate are not detailed in the available literature, compounds with similar structures, such as ethyl 4-chlorobut-2-enoate (CAS#: 15333-22-9), are synthesized through various organic reactions involving chlorination and esterification steps . The presence of both an amino group and a chlorine atom in ethyl 4-amino-2-chlorobut-2-enoate suggests potential applications in pharmaceutical chemistry, where such functional groups are often used to modify biological activity. Research FindingsResearch on compounds similar to ethyl 4-amino-2-chlorobut-2-enoate, such as ethyl (E)-3-amino-4-chlorobut-2-enoate, indicates their involvement in complex organic syntheses. For instance, ethyl (E)-3-amino-4-chlorobut-2-enoate is used in reactions to form 1,4-dihydropyridine derivatives, which have applications in drug delivery systems . |
---|---|
CAS No. | 918871-74-6 |
Product Name | Ethyl 4-amino-2-chlorobut-2-enoate |
Molecular Formula | C6H10ClNO2 |
Molecular Weight | 163.60 g/mol |
IUPAC Name | ethyl 4-amino-2-chlorobut-2-enoate |
Standard InChI | InChI=1S/C6H10ClNO2/c1-2-10-6(9)5(7)3-4-8/h3H,2,4,8H2,1H3 |
Standard InChIKey | QAJPAJDCRJRFOV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(=CCN)Cl |
PubChem Compound | 71426224 |
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume